Physical and chemical properties of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene
Physical and chemical properties of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene
An In-depth Technical Guide to the Predicted Properties and Reactivity of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is a substituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The unique arrangement of its functional groups—a bromoethyl chain, a methoxy group, and a methyl group on a benzene ring—offers a versatile scaffold for molecular elaboration. The methoxy group, a common feature in many approved drugs, can enhance ligand-target binding, improve physicochemical properties, and favorably influence absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Similarly, the bromoethyl group provides a reactive handle for introducing a variety of other functionalities through nucleophilic substitution or elimination reactions, making it a valuable intermediate in the synthesis of more complex molecules.[2]
This guide provides a comprehensive overview of the predicted physical and chemical properties, potential synthesis routes, spectroscopic characteristics, and safety considerations for 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene. Due to the limited availability of experimental data for this specific molecule, this document leverages data from structurally related analogues to provide well-founded predictions and expert insights into its behavior and potential applications in drug discovery and medicinal chemistry.[3][4]
Molecular Structure and Identification
The core of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is a benzene ring with three substituents: a 2-bromoethyl group at position 4, a methoxy group at position 1, and a methyl group at position 2.
Structural Analogues for Predictive Analysis:
To infer the properties of the target compound, this guide will draw comparisons with the following well-characterized molecules:
-
4-Bromo-1-methoxy-2-methylbenzene (also known as 4-Bromo-2-methylanisole): This analogue shares the same substitution pattern on the aromatic ring, providing a baseline for the ring's electronic and steric properties.
-
1-(2-Bromoethyl)-4-methoxybenzene: This compound features the bromoethyl group on a methoxy-substituted ring, offering insights into the reactivity of the side chain.
-
4-Bromo-2-methoxy-1-methylbenzene: An isomer that helps in understanding how the relative positions of the substituents can influence physical and chemical properties.
Predicted Physical and Chemical Properties
The physical and chemical properties of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene are predicted based on the known values of its structural analogues.
| Property | Predicted Value for 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene | 4-Bromo-1-methoxy-2-methylbenzene | 1-(2-Bromoethyl)-4-methoxybenzene | 4-Bromo-2-methoxy-1-methylbenzene |
| Molecular Formula | C10H13BrO | C8H9BrO[5] | C9H11BrO[6] | C8H9BrO[7] |
| Molecular Weight | 229.11 g/mol | 201.06 g/mol [5][8] | 215.09 g/mol [6] | 201.06 g/mol [7] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | White to cream or pale yellow crystals or powder[9] | Not specified | Colorless to yellow liquid[10] |
| Melting Point | Likely a low-melting solid, estimated < 60 °C | 66-69 °C[8][11][12][13] | Not specified | 9-10 °C[14] |
| Boiling Point | Estimated > 230 °C at atmospheric pressure | 124-125 °C at 25 mmHg[8], 126-128 °C at 10 Torr[13] | 94-96 °C at 2 mmHg[15] | 223 °C at 760 mmHg[14] |
| Solubility | Insoluble in water; soluble in common organic solvents like ether, ethyl acetate, and dichloromethane.[16] | Moderately soluble in organic solvents, low solubility in water.[16] | Immiscible in water.[14] | Not specified |
| Density | Estimated ~1.3 g/cm³ | 1.378 g/cm³ (predicted)[8] | 1.3763 g/mL at 25 °C[15] | Not specified |
Expert Insights on Predictions:
-
Melting and Boiling Points: The introduction of the flexible ethyl group in 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene, compared to the single bromine atom in 4-Bromo-1-methoxy-2-methylbenzene, is expected to disrupt crystal lattice packing, leading to a lower melting point. The increased molecular weight and van der Waals forces will result in a significantly higher boiling point.
-
Solubility: The presence of the larger, nonpolar bromoethyl group will likely decrease its solubility in water compared to smaller analogues, while maintaining good solubility in organic solvents, a crucial property for its use in synthesis.[16]
Proposed Synthesis Pathway
A plausible synthetic route to 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene can be envisioned starting from the commercially available 2-methoxy-5-bromotoluene (4-bromo-1-methoxy-2-methylbenzene).
Figure 1: Proposed Synthesis of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene.
Detailed Protocol:
-
Grignard Reagent Formation: 4-Bromo-1-methoxy-2-methylbenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.
-
Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is then carefully reacted with ethylene oxide at low temperatures. This is a crucial step that introduces the two-carbon hydroxyethyl chain onto the aromatic ring.
-
Acidic Workup: An acidic workup (e.g., with aqueous ammonium chloride or dilute HCl) is performed to quench the reaction and protonate the alkoxide, yielding 4-(2-hydroxyethyl)-1-methoxy-2-methylbenzene.
-
Bromination of the Alcohol: The resulting primary alcohol is then converted to the target bromoethyl compound. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr3) or a strong acid like hydrobromic acid (HBr).
Causality Behind Experimental Choices:
-
The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds with aromatic halides.
-
Ethylene oxide is the reagent of choice for adding a hydroxyethyl group in a single step.
-
PBr3 is often preferred for converting primary alcohols to alkyl bromides as it typically results in cleaner reactions with fewer side products compared to using HBr.
Predicted Chemical Reactivity
The reactivity of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is dictated by its two main functional components: the substituted aromatic ring and the bromoethyl side chain.
Reactivity of the Aromatic Ring
The methoxy and methyl groups are both ortho-, para-directing and activating groups for electrophilic aromatic substitution. The methoxy group is a stronger activating group than the methyl group. The positions ortho to the methoxy group (positions 2 and 6) and para to it (position 4) are electronically enriched. In this molecule, positions 2 and 4 are already substituted. The primary sites for further electrophilic attack would be positions 3 and 5, with position 5 being sterically less hindered.
Reactivity of the Bromoethyl Side Chain
The bromoethyl group is susceptible to two main types of reactions:
-
Nucleophilic Substitution (SN2): The primary bromide is an excellent substrate for SN2 reactions with a wide range of nucleophiles (e.g., cyanides, azides, amines, alkoxides), allowing for the introduction of diverse functional groups. This is a key feature for its use as a building block in drug discovery.
-
Elimination (E2): In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can occur to form the corresponding styrene derivative.
Figure 2: Key Reaction Pathways for 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene.
Predicted Spectroscopic Data
Predicting the spectroscopic signatures is essential for the identification and characterization of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene in a laboratory setting.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - A singlet for the methyl protons (~2.2 ppm).- A singlet for the methoxy protons (~3.8 ppm).- Two triplets for the ethyl protons: one for the CH₂ adjacent to the ring (~3.0 ppm) and one for the CH₂Br (~3.5 ppm).- Aromatic protons appearing as singlets and doublets in the range of 6.8-7.2 ppm. |
| ¹³C NMR | - Peaks for the methyl (~16 ppm) and methoxy (~55 ppm) carbons.- Peaks for the ethyl carbons (~35 ppm for CH₂ and ~33 ppm for CH₂Br).- Aromatic carbon signals between 110-160 ppm. |
| IR Spectroscopy | - C-H stretching of the aromatic ring (~3000-3100 cm⁻¹).- C-H stretching of the alkyl groups (~2850-2960 cm⁻¹).- C=C stretching of the aromatic ring (~1500-1600 cm⁻¹).- Strong C-O stretching of the methoxy group (~1250 cm⁻¹).- C-Br stretching (~500-600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.- Fragmentation patterns corresponding to the loss of Br, C₂H₄Br, and other fragments. |
Safety and Handling
While a specific safety data sheet for 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is not available, the safety precautions can be inferred from its structural analogues.
-
Hazards: Based on related compounds, it is expected to be a skin and eye irritant.[5][7][17] It may also cause respiratory irritation.[5][7] As with many alkylating agents, it should be handled with care due to potential mutagenicity, although data is not available to confirm this.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11][17] Work in a well-ventilated area or a chemical fume hood.[11][14][17]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][14] Keep the container tightly closed.
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[11][14] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[11][14] If inhaled, move to fresh air.[11][14] Seek medical attention if symptoms persist.
Potential Applications in Drug Discovery
The structural motifs present in 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene make it a promising scaffold for medicinal chemistry.
-
Intermediate for Lead Compound Synthesis: The bromoethyl group can be readily converted to other functionalities, such as amines, alcohols, or ethers, which are common in bioactive molecules. This allows for the rapid generation of a library of compounds for screening against biological targets.[4]
-
Modulation of Pharmacokinetic Properties: The methoxy and methyl groups can influence the lipophilicity and metabolic stability of a drug candidate.[1] Fine-tuning these properties is a critical aspect of drug design and optimization.[3]
-
Scaffold for Bioactive Compounds: The substituted benzene ring can serve as a core structure for molecules targeting a wide range of receptors and enzymes. The specific substitution pattern can be designed to achieve selective binding to a target protein.
Conclusion
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is a molecule with significant potential as an intermediate in organic synthesis, particularly in the field of drug discovery. While direct experimental data is scarce, a detailed analysis of its structural analogues allows for reliable predictions of its physical properties, chemical reactivity, and spectroscopic signatures. The insights provided in this guide offer a solid foundation for researchers and scientists looking to synthesize, handle, and utilize this versatile compound in their work. Further experimental validation of these predicted properties is a necessary next step to fully unlock the potential of this promising chemical entity.
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